molecular formula C13H23NO B335319 N,3-dicyclopentylpropanamide

N,3-dicyclopentylpropanamide

Cat. No.: B335319
M. Wt: 209.33 g/mol
InChI Key: INDAPHWEJFNDEN-UHFFFAOYSA-N
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Description

N,3-Dicyclopentylpropanamide is a propanamide derivative featuring two cyclopentyl substituents: one attached to the amide nitrogen (N-cyclopentyl) and another at the 3-position of the propanamide backbone. Cyclopentyl groups confer rigidity and lipophilicity, which may enhance binding affinity to hydrophobic targets or improve metabolic stability compared to linear alkyl or aromatic substituents .

Synthesis likely involves coupling cyclopentylamine with a 3-cyclopentyl-substituted propanoic acid derivative using carbodiimide reagents like DCC (N,N'-dicyclohexylcarbodiimide), a method validated for analogous compounds (e.g., N-substituted-(S)-2-chloropropanamide in ). Alternatively, reductive amination (as in ) could be employed if ketone intermediates are utilized.

Properties

Molecular Formula

C13H23NO

Molecular Weight

209.33 g/mol

IUPAC Name

N,3-dicyclopentylpropanamide

InChI

InChI=1S/C13H23NO/c15-13(14-12-7-3-4-8-12)10-9-11-5-1-2-6-11/h11-12H,1-10H2,(H,14,15)

InChI Key

INDAPHWEJFNDEN-UHFFFAOYSA-N

SMILES

C1CCC(C1)CCC(=O)NC2CCCC2

Canonical SMILES

C1CCC(C1)CCC(=O)NC2CCCC2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Below is a comparative analysis of N,3-dicyclopentylpropanamide and related propanamide derivatives from the evidence:

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications Synthesis Method
This compound* C₁₃H₂₅NO ~211.3 N-Cyclopentyl, 3-Cyclopentyl Hypothesized: Enhanced lipophilicity for membrane permeability; potential kinase inhibitor DCC-mediated coupling or reductive amination
(2R)-N,3-Diphenyl-2-sulfanyl-propanamide () C₁₅H₁₅NOS 257.35 N-Phenyl, 3-Phenyl, 2-Sulfanyl Chiral center (R-configuration); possible role in asymmetric synthesis or enzyme inhibition Not specified; likely thiol incorporation during coupling
3-(Diethylamino)-N-methylpropanamide () C₈H₁₈N₂O 158.24 N-Methyl, 3-Diethylamino Polar tertiary amine; potential intermediate in drug synthesis (e.g., anticholinergics) Amidation of β-alanine derivatives
(2S)-N-(2-Cycloheptylethyl)-3-(indol-3-yl)-propanamide () C₂₁H₃₁N₃O 341.50 N-Cycloheptylethyl, 3-Indolyl Bioactive motif (indole); potential serotonin receptor modulation Reductive amination with NaBH(OAc)₃
2-[(3,4-Dichlorophenyl)amino]-N-(pentan-3-yl)propanamide () C₁₄H₂₀Cl₂N₂O 303.23 N-Pentan-3-yl, 3-(3,4-Dichlorophenyl) Dichlorophenyl group suggests herbicide or antimicrobial activity; halogenated aromatic design Nucleophilic substitution or amidation

Notes:

  • *this compound properties are inferred from structural analogs.
  • Cyclopentyl groups (C₅H₉) vs.

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